molecular formula C9H7F6NS B1372340 2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 1094403-82-3

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline

Cat. No.: B1372340
CAS No.: 1094403-82-3
M. Wt: 275.22 g/mol
InChI Key: WMOKEFOPBRRXKH-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl and trifluoroethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of aniline with 2,2,2-trifluoroethyl trifluoromethanesulfonate under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl and trifluoroethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the combination of trifluoromethyl and trifluoroethyl groups on an aniline core. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NS/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOKEFOPBRRXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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